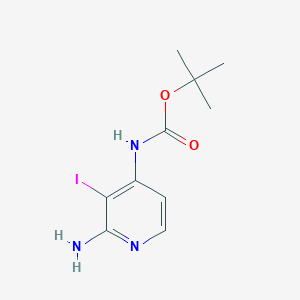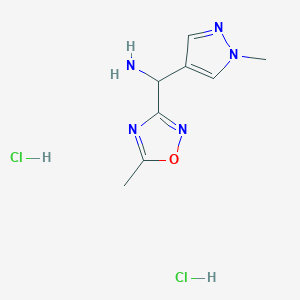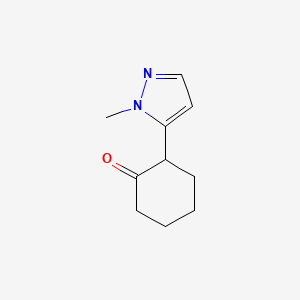
1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one, also known as 5-FuOx, is a novel compound that has garnered significant attention due to its potential application in the field of cancer research. The compound is a derivative of 5-fluorouracil, a widely used chemotherapy drug, and has been shown to exhibit enhanced anticancer activity in vitro and in vivo.
Mécanisme D'action
The exact mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one is not fully understood. However, it is believed that the compound exerts its anticancer activity by inhibiting thymidylate synthase, an enzyme that is essential for DNA synthesis. This leads to the depletion of intracellular thymidine triphosphate, which ultimately results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one exhibits low toxicity towards normal cells, indicating that the compound may have a favorable safety profile. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one is its enhanced anticancer activity compared to 5-fluorouracil. This makes it a promising candidate for further preclinical and clinical studies. However, the synthesis method of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one is relatively complex, which may limit its widespread application in the laboratory.
Orientations Futures
There are several future directions for the study of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one. Firstly, further studies are needed to fully understand the mechanism of action of the compound. Secondly, more preclinical studies are needed to evaluate the safety and efficacy of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one in animal models. Thirdly, clinical studies are needed to evaluate the potential of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one as a chemotherapy drug in humans. Finally, the synthesis method of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one could be optimized to improve its yield and make it more accessible for laboratory use.
Conclusion:
In conclusion, 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one is a promising compound that has shown enhanced anticancer activity compared to 5-fluorouracil. The synthesis method of the compound is complex, but further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in animal models and humans. Overall, 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one has the potential to become a valuable chemotherapy drug in the future.
Méthodes De Synthèse
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one involves the reaction of 5-fluorouracil with oxalyl chloride and piperazine in the presence of triethylamine. The resulting product is then treated with 3-bromo-2-oxopropyl acetate to obtain 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one. The overall yield of the synthesis method is reported to be around 40%.
Applications De Recherche Scientifique
1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one has been extensively studied for its potential anticancer activity. In vitro studies have shown that 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one exhibits enhanced cytotoxicity towards various cancer cell lines, including breast, lung, and colon cancer. In vivo studies in mice have also demonstrated that 1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one exhibits significant tumor growth inhibition compared to 5-fluorouracil.
Propriétés
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O3/c14-10-5-15-13(16-6-10)18-3-2-17(7-11(18)19)12(20)9-1-4-21-8-9/h5-6,9H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFLDENLAZKTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-(oxolane-3-carbonyl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2995924.png)
![tert-butyl (1-{[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2995927.png)


![ethyl 2-[[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]amino]benzoate](/img/structure/B2995931.png)


![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2995936.png)


